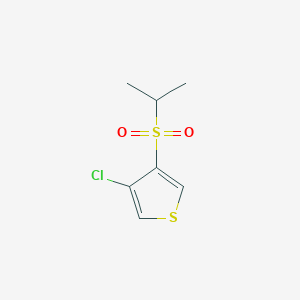
3-Chloro-4-propan-2-ylsulfonylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-propan-2-ylsulfonylthiophene is an organic compound that belongs to the class of sulfonyl-containing heterocycles. It is a yellow crystalline solid that is used in scientific research for its various properties. The compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers.
Aplicaciones Científicas De Investigación
3-Chloro-4-propan-2-ylsulfonylthiophene is used in scientific research for its various properties. It has been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have antitumor activity, making it useful in the treatment of cancer. Additionally, the compound has been found to have antibacterial and antifungal properties, making it useful in the treatment of bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-propan-2-ylsulfonylthiophene is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, 3-Chloro-4-propan-2-ylsulfonylthiophene reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-Chloro-4-propan-2-ylsulfonylthiophene has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-4-propan-2-ylsulfonylthiophene in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in studying the inflammatory response and pain pathways. Another advantage is its antitumor activity, which makes it useful in studying cancer cells. However, a limitation of using the compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Chloro-4-propan-2-ylsulfonylthiophene. One direction is to study its potential as a treatment for bacterial and fungal infections. Another direction is to study its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, research could be done to develop more efficient and cost-effective synthesis methods for the compound.
Conclusion
3-Chloro-4-propan-2-ylsulfonylthiophene is a yellow crystalline solid that is used in scientific research for its various properties. It is synthesized using a specific method and has a mechanism of action that is of interest to researchers. The compound has anti-inflammatory and analgesic properties, antitumor activity, and antibacterial and antifungal properties. It has various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines and ROS and inducing apoptosis in cancer cells. The compound has advantages and limitations for lab experiments, and there are several future directions for research on it.
Métodos De Síntesis
3-Chloro-4-propan-2-ylsulfonylthiophene is synthesized using a reaction between 3-chlorothiophene and 2-methyl-2-propanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propan-2-ylsulfonylthiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

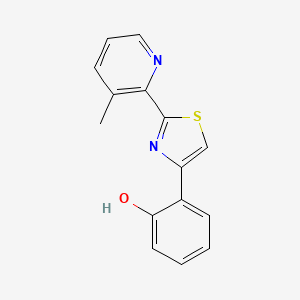
![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)
![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
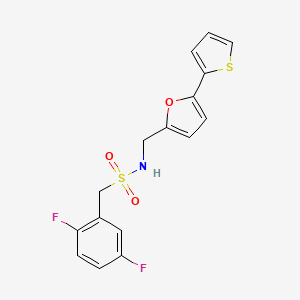
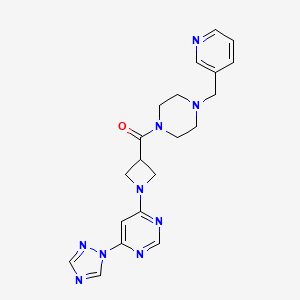
![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)
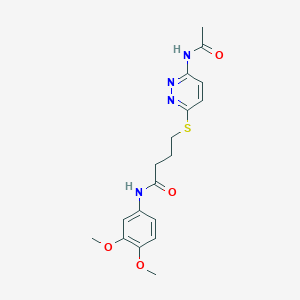
![4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458959.png)
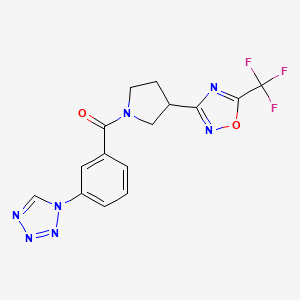
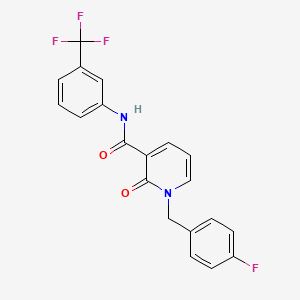
![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)